molecular formula C20H22N2O3 B2609934 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide CAS No. 921817-10-9

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide

Cat. No.: B2609934
CAS No.: 921817-10-9
M. Wt: 338.407
InChI Key: KJFARXMNZURXDQ-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen, substituted with 3,3-dimethyl and 4-oxo groups. The 7-position is linked to a 3-phenylpropanamide moiety. This structure combines rigidity from the fused benzene ring with conformational flexibility from the oxazepine and propanamide chains.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2)13-25-17-10-9-15(12-16(17)22-19(20)24)21-18(23)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFARXMNZURXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of 354.4 g/mol. Its structure features a benzo-fused oxazepine ring, which is critical for its biological interactions. The presence of the 3,3-dimethyl and 4-oxo substituents contributes to its distinctive chemical properties.

PropertyValue
Molecular FormulaC20H22N2O4
Molecular Weight354.4 g/mol
CAS Number921811-13-4

The biological activity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring can bind to various enzymes and receptors, modulating their activity. This interaction influences several biochemical pathways that are crucial for therapeutic effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites.
  • Cell Signaling Interference : The compound can disrupt normal signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have shown that it may possess cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation in preclinical models.
  • Antimicrobial Properties : Some studies suggest it may have activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide:

  • In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range .
  • Anti-inflammatory Research : In a model of induced inflammation in rats, the compound demonstrated a reduction in edema and inflammatory markers compared to control groups .
  • Antimicrobial Evaluation : A recent study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to the oxazepine structure. For instance, derivatives of the oxazepine core have shown effectiveness in models of epilepsy, particularly in preventing seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) . The mechanism of action is believed to involve modulation of GABA receptors and sodium channel blocking, similar to established anticonvulsants like phenytoin and carbamazepine .

Drug Development

Targeting Protein-Protein Interactions
The compound has been investigated for its ability to inhibit protein-protein interactions (PPIs), particularly those involved in diseases caused by Trypanosoma infections. Inhibiting such interactions can lead to novel therapeutic strategies against these infections . The structural features of the compound facilitate interactions with target proteins, making it a candidate for further development in drug discovery.

Chemical Reactivity and Synthesis

Reactivity Studies
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide can undergo various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties . For example:

  • Oxidation : Converts the oxo group to hydroxyl forms.
  • Reduction : Can lead to more biologically active derivatives.
  • Substitution : Allows for the introduction of different functional groups that can modify activity.

Case Studies

StudyFocusFindings
Srivastava et al. (2018)Anticonvulsant ActivityCompounds derived from oxazepine structures showed significant efficacy in PTZ-induced seizure models with effective doses ranging from 15 mg/kg to 30 mg/kg .
Quan et al. (2020)PPI InhibitionNovel inhibitors based on oxazepine templates demonstrated potential in disrupting critical PPIs involved in Trypanosoma infections .

Comparison with Similar Compounds

Benzo-Fused Heterocycles

Compound A: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (from )

  • Structural Differences :
    • The benzo[b][1,4]oxazin-3(4H)-one core is a six-membered ring, contrasting with the seven-membered oxazepine in the target compound.
    • Substituents include a pyrimidine group at the 6-position, absent in the target compound.
  • Synthesis : Synthesized via reaction of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with phenyl-1,2,4-oxadiazoles under mild conditions (Cs₂CO₃, DMF, room temperature) .

Phenylpropanamide Derivatives

Compound B : 3-[2-(4-Nitrophenylhydrazin)]-3-oxo-N-phenylpropanamide (from )

  • Structural Differences :
    • Features a nitro-substituted phenylhydrazine group instead of the oxazepine ring.
    • The propanamide chain is retained but modified with a nitro group, altering electronic properties.
  • Synthesis : Prepared via refluxing in chlorobenzene with 4-nitrophenylhydrazine, yielding 63% after chromatography .

Compound C : N-(4-Bromophenyl)-3-phenylpropanamide (from )

  • Structural Differences :
    • Replaces the oxazepine ring with a 4-bromophenyl group.
    • Lacks the dimethyl and oxo substituents of the target compound.
  • Safety Profile: Classified as non-hazardous but requires precautions (e.g., avoiding inhalation, skin contact) .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Core Structure Benzo[b][1,4]oxazepine Benzo[b][1,4]oxazin-3(4H)-one Phenylpropanamide Phenylpropanamide
Key Substituents 3,3-Dimethyl, 4-oxo Pyrimidine, methyl 4-Nitrophenylhydrazine 4-Bromophenyl
Molecular Weight ~343.4 g/mol (estimated) ~400–450 g/mol (varies) ~327.3 g/mol ~318.2 g/mol
Synthetic Yield Not reported "Better yields" (exact %) 63% Not reported
Bioactivity (Hypothesized) Potential CNS modulation Unknown Possible enzyme inhibition Unknown

Key Research Findings and Implications

  • Synthetic Flexibility : The target compound’s synthesis likely requires tailored conditions due to the oxazepine ring’s instability under harsh reflux, contrasting with Compound B’s nitro-functionalized synthesis .
  • Electronic Effects : The 3,3-dimethyl and 4-oxo groups may enhance electron-withdrawing effects compared to Compound C’s bromophenyl group, altering solubility and target binding .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide with high purity?

  • Answer : Synthesis should involve multi-step organic reactions, starting with benzoxazepinone core formation followed by amide coupling. Key steps include:

  • Ring closure : Use of catalytic acid/base for cyclization of the tetrahydrobenzooxazepinone scaffold .
  • Amide bond formation : Employ coupling agents like HATU or EDC/NHS to minimize racemization.
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography (≥95% purity, as per industry standards for research compounds) .
    • Validation : Confirm purity via NMR (¹H/¹³C), LC-MS, and elemental analysis.

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Answer : Utilize factorial design experiments to test variables:

  • Factors : Temperature (4°C, 25°C, −20°C), humidity (controlled vs. ambient), and light exposure .
  • Analysis : Monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days). Calculate half-life using first-order kinetics.
  • Mitigation : Store in amber vials with desiccants if hygroscopicity is observed .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding affinity of this compound to CNS targets (e.g., GABA receptors)?

  • Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS):

  • Docking : Use the benzoxazepinone core as a pharmacophore anchor.
  • MD Analysis : Simulate ligand-receptor interactions over 100 ns; calculate binding free energy via MM-PBSA .
  • Validation : Cross-reference with in vitro radioligand displacement assays (e.g., competitive binding to rat brain membranes) .

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?

  • Answer : Apply a tiered approach:

  • Step 1 : Validate in vitro assays (e.g., microsomal stability, Caco-2 permeability) against known standards .
  • Step 2 : Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo absorption, accounting for species-specific metabolism .
  • Step 3 : Conduct in vivo PK studies in rodents with LC-MS/MS quantification. Adjust for protein binding discrepancies using equilibrium dialysis .

Q. What advanced spectroscopic techniques are critical for characterizing stereochemical impurities in this compound?

  • Answer :

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and DFT-simulated spectra.
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry (if single crystals are obtainable) .

Methodological Frameworks

Q. How to design a structure-activity relationship (SAR) study for optimizing this compound’s metabolic stability?

  • Answer :

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., fluorine) at the 3,3-dimethyl position to reduce CYP450-mediated oxidation .
  • In silico screening : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with lower clearance rates .
  • In vitro validation : Test top candidates in human liver microsomes (HLM) with NADPH cofactors; quantify metabolites via UPLC-QTOF .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity assays?

  • Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
  • Error analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons.
  • Benchmarking : Compare toxicity profiles against reference compounds (e.g., rotenone for mitochondrial toxicity) .

Data Interpretation and Theory Integration

Q. How should conflicting data on this compound’s solubility in polar vs. non-polar solvents be interpreted?

  • Answer :

  • Theoretical basis : Apply Hansen solubility parameters (HSPs) to model solvent interactions. High δD (dispersion) values suggest affinity for non-polar solvents .
  • Experimental validation : Measure solubility in DMSO, ethanol, and hexane using gravimetric analysis. Correlate with logP values (predicted via ChemAxon) .

Q. What theoretical frameworks guide the analysis of this compound’s potential off-target effects?

  • Answer :

  • Polypharmacology theory : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to predict off-target binding .
  • Network pharmacology : Map predicted targets onto protein interaction networks (e.g., STRING) to identify critical pathways (e.g., MAPK/ERK) .

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